molecular formula C15H18FNO9 B1445964 2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide CAS No. 215942-62-4

2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide

Cat. No.: B1445964
CAS No.: 215942-62-4
M. Wt: 375.3 g/mol
InChI Key: KECVBZMPOOTOSB-GZBLMMOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide is a complex chemical compound used in various scientific research fields. It is known for its role in the synthesis of potential anti-neoplastic and antiviral agents. This compound is characterized by its intricate structure, which includes multiple acetyl groups and a fluorine atom, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide typically involves the acetylation of 1-deoxy-1-fluoro-D-galactopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperatures to ensure the selective acetylation of the hydrox

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-cyano-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO9/c1-7(18)22-5-11-12(23-8(2)19)13(24-9(3)20)14(25-10(4)21)15(16,6-17)26-11/h11-14H,5H2,1-4H3/t11-,12+,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECVBZMPOOTOSB-GZBLMMOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@](O1)(C#N)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide
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2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide
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2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide
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2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide
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2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide
Reactant of Route 6
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2,3,4,6-Tetra-O-acetyl-1-deoxy-1-fluoro-A-D-galactopyranosyl cyanide

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